molecular formula C8H14O4S3 B6105571 3,3'-thiobis(tetrahydrothiophene) 1,1,1',1'-tetraoxide CAS No. 71412-18-5

3,3'-thiobis(tetrahydrothiophene) 1,1,1',1'-tetraoxide

Cat. No. B6105571
CAS RN: 71412-18-5
M. Wt: 270.4 g/mol
InChI Key: VRWOOWOJPSQXHK-UHFFFAOYSA-N
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Description

‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide' is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfur-containing heterocyclic compound that has potential applications in various fields, including medicine, materials science, and catalysis.

Mechanism of Action

The mechanism of action of ‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide' is not fully understood. However, it has been suggested that it exerts its biological activity through the generation of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to cell death. ‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide' has also been shown to inhibit the activity of certain enzymes, which can lead to the disruption of cellular processes.
Biochemical and Physiological Effects
‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide' has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anticancer and antimicrobial properties. It has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In vivo studies have demonstrated its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of ‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide' is its ease of synthesis. It can be synthesized under mild conditions with high yield and purity. It is also relatively stable, which makes it suitable for storage and transportation. However, one of the limitations of ‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide' is its potential toxicity. It can generate ROS, which can cause oxidative damage to cells. Therefore, precautions should be taken when handling and using this compound.

Future Directions

There are several future directions for the research on ‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide'. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections. Another direction is to explore its potential applications in materials science, such as in the synthesis of functional materials. Additionally, further studies are needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Conclusion
‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide' is a sulfur-containing heterocyclic compound that has potential applications in various fields, including medicine, materials science, and catalysis. Its ease of synthesis, stability, and potential therapeutic properties make it a promising compound for further research. However, its potential toxicity should be taken into consideration when handling and using this compound. Further studies are needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.

Synthesis Methods

The synthesis of ‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide' involves the oxidation of ‘3,3’-thiobis(tetrahydrothiophene) with hydrogen peroxide in the presence of a catalyst. The reaction takes place under mild conditions and yields high purity products. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.

Scientific Research Applications

‘3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1'-tetraoxide' has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer and antimicrobial properties. In materials science, it has been used as a precursor for the synthesis of various functional materials, including conducting polymers and metal-organic frameworks. In catalysis, it has been used as a catalyst in various organic transformations.

properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)sulfanylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S3/c9-14(10)3-1-7(5-14)13-8-2-4-15(11,12)6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWOOWOJPSQXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1SC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991770
Record name 3,3'-Sulfanediyldi(1lambda~6~-thiolane-1,1-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71412-18-5
Record name Thiophene, 3,3′-thiobis[tetrahydro-, 1,1,1′,1′-tetraoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71412-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Thiobis(tetrahydrothiophene) 1,1,1',1'-tetraoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Sulfanediyldi(1lambda~6~-thiolane-1,1-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-thiobis[tetrahydrothiophene] 1,1,1',1'-tetraoxide
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